4-Ethyl-4-methylcyclohexanone
Overview
Description
4-Ethyl-4-methylcyclohexanone is a cyclic ketone with the molecular formula C9H16O It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with an ethyl group and a methyl group at the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethyl-4-methylcyclohexanone can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone. The process typically includes the following steps:
Formation of Enolate Anion: Cyclohexanone is treated with a strong base such as sodium hydride (NaH) to form the enolate anion.
Alkylation: The enolate anion is then reacted with ethyl bromide and methyl iodide to introduce the ethyl and methyl groups, respectively, at the same carbon atom.
The reaction conditions often involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding substituted cyclohexene or cyclohexadiene. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4-methylcyclohexanone undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it to alcohols or hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-Ethyl-4-methylcyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ketones.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-4-methylcyclohexanone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various adducts, depending on the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: The parent compound with no substituents.
4-Methylcyclohexanone: A similar compound with only a methyl group.
4-Ethylcyclohexanone: A similar compound with only an ethyl group.
Uniqueness
4-Ethyl-4-methylcyclohexanone is unique due to the presence of both ethyl and methyl groups at the same carbon atom, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where such properties are desired.
Properties
IUPAC Name |
4-ethyl-4-methylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-3-9(2)6-4-8(10)5-7-9/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABKONZEVCZGAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597915 | |
Record name | 4-Ethyl-4-methylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35155-49-8 | |
Record name | 4-Ethyl-4-methylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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